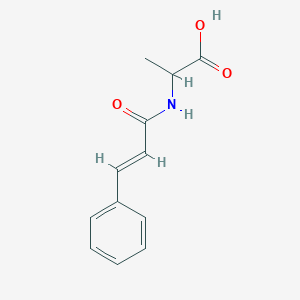![molecular formula C20H19FN6O3 B2674437 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396878-69-5](/img/structure/B2674437.png)
(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a class of compounds that have shown good anticonvulsant activity in vivo . It has been synthesized as part of ongoing research for potent anticonvulsant agents .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 5-bromo-benzo dioxole with PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130 °C . Other steps involve reactions with ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and other reagents under specific conditions .Chemical Reactions Analysis
The compound has shown excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also successfully inhibited seizures induced by 3-mercaptopropionic acid (3-MPA) and thiosemicarbazide (TSC) in mice .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.34 . It is a solid substance that should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with complex structures involving piperazine and benzodioxole units, similar to the one mentioned, are often synthesized and characterized for their molecular and crystalline structures. For example, research on the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles reveals insights into their potential bioactivities and applications in drug design. Such studies often involve detailed analysis using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies to confirm the molecular structures and understand the intermolecular interactions present in the solid state of the crystal (S. Benaka Prasad et al., 2018).
Biological Activity
The structural motifs found in your compound of interest are common in molecules studied for various biological activities. For instance, compounds with piperazine and benzothiazole units have been identified as new chemotypes with potential anti-mycobacterial activity. Such studies involve the design, synthesis, and biological evaluation against specific bacterial strains, along with cytotoxicity evaluation against cell lines, to determine their therapeutic potential (S. Pancholia et al., 2016).
Antimicrobial and Antitubercular Activities
Research into the synthesis and evaluation of new pyridine derivatives, including those with piperazine units, for antimicrobial activity showcases the interest in developing novel compounds for addressing resistance and finding new therapeutic agents. These studies typically involve the creation of a variety of structural analogs and the assessment of their in vitro activity against a range of bacteria and fungi (N. Patel et al., 2011).
Neuroprotective and CNS Agents
Compounds with benzoxazine and piperazine structures have also been explored for their neuroprotective properties and as central nervous system (CNS) agents. This includes research into their antioxidant properties and potential as neuroprotective agents in models of brain damage, which can be relevant in the context of cerebral palsy and other neurodegenerative diseases (M. Largeron et al., 2001).
Mécanisme D'action
Orientations Futures
The compound displayed a broad spectrum of anticonvulsant activity in several seizure models along with satisfactory antidepressant activity . Therefore, it may be further developed as a potential therapeutic agent for therapy of epileptic disorders . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against three human cancer cells lines . Therefore, this compound could also be developed as a potential antitumor agent .
Propriétés
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-23-19(22-24-27)20(28)26-9-7-25(8-10-26)12-14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYRYMZIYXOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN(N=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2674355.png)
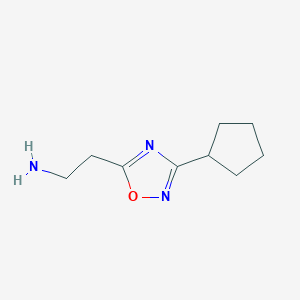
![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)
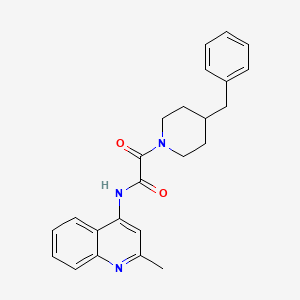
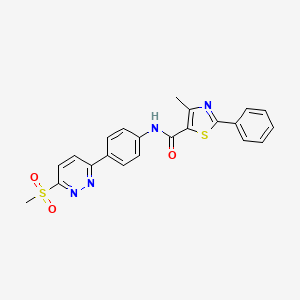

![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)
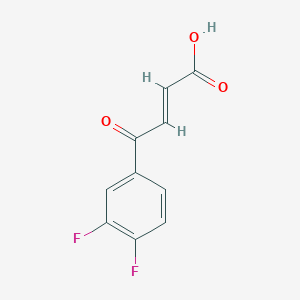
![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)
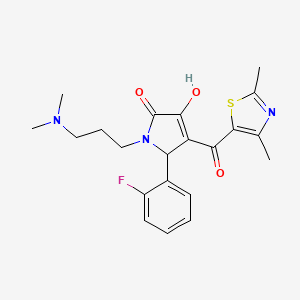
ammoniumolate](/img/structure/B2674375.png)
